Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-7(5-13)4-12-9(8)11-3-6/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZCXCALPGDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2C=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with a suitable aldehyde, followed by esterification. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-carboxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active form of the compound that interacts with biological targets.
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
Key Observations :
Halogen-Substituted Analogs
Key Observations :
Bioactive Derivatives
Key Observations :
- Introduction of piperidine-cyanoacetyl groups at C4 enhances kinase inhibitory activity .
- Ethyl esters in Lepzacitinib and ATI-1777 improve solubility compared to methyl esters .
Biological Activity
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolo[2,3-b]pyridine core with both formyl and ester functional groups, making it a versatile intermediate for various chemical transformations. The synthesis typically involves multi-step procedures starting from readily available precursors. Common synthetic routes include:
- Cyclization of pyridine derivatives with pyrrole : This reaction often requires catalysts like palladium or copper.
- Formylation reactions : The formyl group is introduced using reagents such as formic acid or formyl chloride.
This compound exhibits its biological effects primarily through interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis to release the active form of the compound, which interacts with cellular targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : A series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against FGFR1, 2, and 3. For instance, one derivative exhibited IC50 values of 7 nM against FGFR1 and significantly inhibited breast cancer cell proliferation and induced apoptosis in vitro .
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| 4h | 7 | 9 | 25 |
- TNIK Inhibition : Another study reported that certain derivatives had potent inhibition on TNIK (TRAF2 and NCK-interacting kinase), with some compounds exhibiting IC50 values lower than 1 nM. These compounds also demonstrated concentration-dependent inhibition of IL-2 secretion .
Anti-inflammatory Activity
The compound's derivatives have also been investigated for their anti-inflammatory properties. For example, certain pyrrole derivatives showed significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Studies
- FGFR Inhibition in Breast Cancer : In vitro studies demonstrated that this compound derivatives could inhibit the proliferation of breast cancer cells by targeting FGFR signaling pathways .
- TNIK as a Drug Target : Research indicated that compounds derived from this scaffold could serve as effective TNIK inhibitors, opening new avenues for therapeutic interventions in various cancers .
Q & A
Basic: What synthetic strategies are commonly employed to prepare Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Core Construction : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 3- or 5-position .
- Formyl Group Introduction : Direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) or via oxidation of hydroxymethyl intermediates .
- Esterification : Methylation of the carboxylic acid precursor (e.g., using CH₃I/K₂CO₃ in DMF) .
For example, a related compound, 3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1190313-55-3), was synthesized via formylation of a methyl-substituted intermediate .
Advanced: How can researchers address low yields during formylation at the 3-position of the pyrrolo[2,3-b]pyridine scaffold?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Protecting Group Strategy : Temporarily protecting reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to direct formylation .
- Solvent/Reagent Optimization : Using anhydrous DMF/POCl₃ under strict temperature control (0–5°C) to minimize decomposition .
- Alternative Pathways : Introducing formyl groups via lithiation followed by DMF quenching, as demonstrated in thieno[2,3-b]pyridine derivatives .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H NMR : Key signals include the formyl proton (δ ~9.8–10.2 ppm, singlet) and ester methyl group (δ ~3.8–4.0 ppm). Aromatic protons in the pyrrolo[2,3-b]pyridine ring appear as multiplets between δ 6.5–8.5 ppm .
- 13C NMR : The formyl carbon resonates at δ ~190–195 ppm, while the ester carbonyl appears at δ ~165–170 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks corresponding to the molecular formula (C₁₀H₈N₂O₃, m/z ~204.18) .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrrolo[2,3-b]pyridine derivatives?
Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HSV-1 replication in Vero vs. HeLa cells) or incubation times .
- Compound Purity : Impurities from incomplete formylation or ester hydrolysis can skew results. Validate purity via HPLC (≥95%) and elemental analysis .
- Solubility Effects : Use standardized solvents (e.g., DMSO with <0.1% water) to ensure consistent bioavailability .
Advanced: What role does the 3-formyl group play in structure-activity relationships (SAR) for pyrrolo[2,3-b]pyridine-based inhibitors?
Answer:
The formyl group:
- Enhances Electrophilicity : Facilitates covalent binding to nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .
- Modulates Solubility : Polar formyl groups improve aqueous solubility compared to methyl or halogen substituents .
- Enables Further Functionalization : Acts as a handle for Schiff base formation or reductive amination to generate prodrugs .
For example, thieno[2,3-b]pyridines with formyl groups showed 10-fold higher cytotoxicity than methyl analogs in multidrug-resistant cell lines .
Basic: What are the recommended storage conditions for this compound to ensure stability?
Answer:
- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the ester group .
- Light Sensitivity : Protect from UV exposure by using amber glass vials .
- Long-Term Stability : Purity should be verified via NMR every 6 months; degradation products (e.g., free carboxylic acid) appear as downfield shifts in ¹H NMR .
Advanced: How can computational methods aid in optimizing the synthesis of this compound?
Answer:
- Reaction Pathway Prediction : Density Functional Theory (DFT) calculations can identify transition states and predict regioselectivity in formylation .
- Solvent Screening : COSMO-RS simulations optimize solvent polarity to enhance yields (e.g., dichloroethane vs. THF) .
- Crystallography : Powder X-ray diffraction (PXRD) models guide crystallization conditions to avoid amorphous byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
